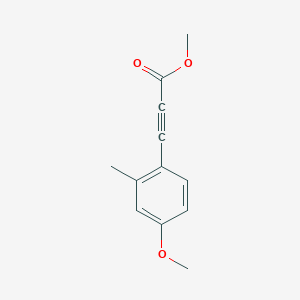
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O3 It is a derivative of propargyl ester and features a methoxy group and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate typically involves the esterification of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ene or 3-(4-methoxy-2-methylphenyl)propane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the methyl group on the phenyl ring.
Uniqueness
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(14-2)6-4-10(9)5-7-12(13)15-3/h4,6,8H,1-3H3 |
Clave InChI |
SKLZPLXRDPDGBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


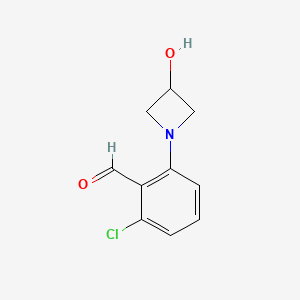
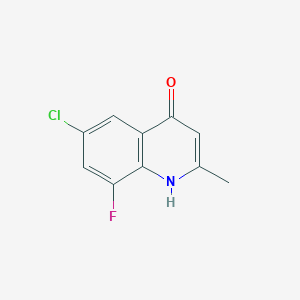
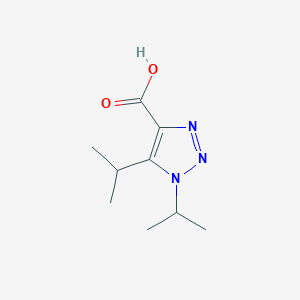
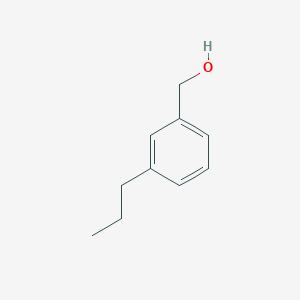
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
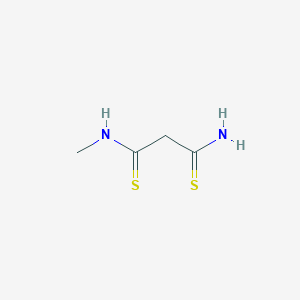
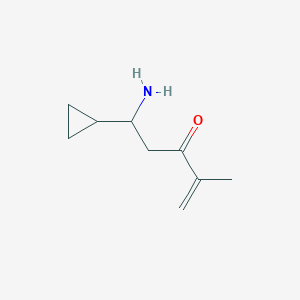
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
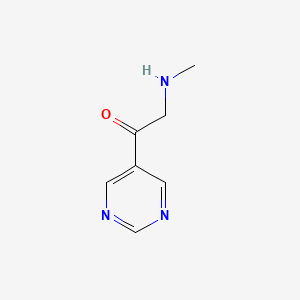

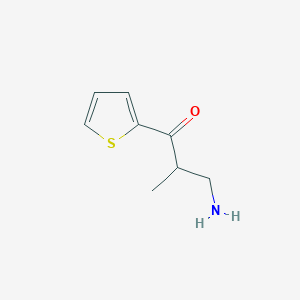
![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
